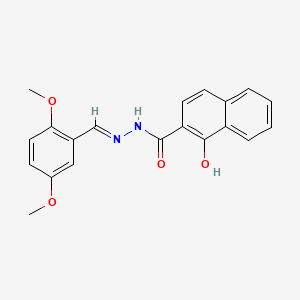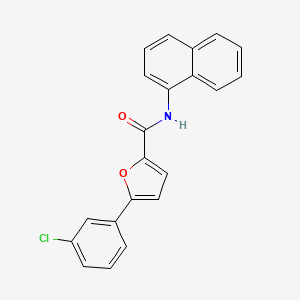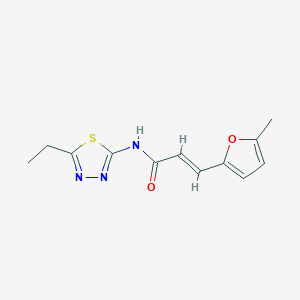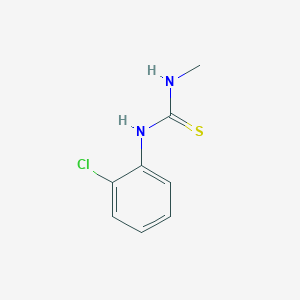
N'-(2,5-dimethoxybenzylidene)-1-hydroxy-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxybenzylidene)-1-hydroxy-2-naphthohydrazide, commonly known as DMHN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. DMHN is a hydrazone derivative of naphthoquinone and is known for its potent antioxidant and anti-inflammatory properties.
Mecanismo De Acción
DMHN exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of reactive oxygen species (ROS) and protect cells from oxidative damage. DMHN also inhibits the activity of inflammatory cytokines and enzymes, thereby reducing inflammation. Additionally, DMHN has been found to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
DMHN has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of ROS and lipid peroxidation products, thereby protecting cells from oxidative damage. DMHN also reduces the levels of inflammatory cytokines and enzymes, leading to a reduction in inflammation. Additionally, DMHN has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHN has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMHN also exhibits potent antioxidant and anti-inflammatory activities, making it a valuable tool for studying oxidative stress and inflammation. However, DMHN has some limitations as well. It is a hydrazone derivative of naphthoquinone, which may limit its bioavailability and pharmacokinetic properties. Additionally, DMHN may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
For research on DMHN include studying its potential as an anticancer agent, a neuroprotective agent, and an antimicrobial, antifungal, and antiviral agent. Overall, DMHN has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
Métodos De Síntesis
DMHN can be synthesized through the reaction between 2-hydroxy-1-naphthaldehyde and 2,5-dimethoxybenzohydrazide. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and refluxed in ethanol for several hours. The resulting product is then purified through recrystallization to obtain pure DMHN.
Aplicaciones Científicas De Investigación
DMHN has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. DMHN has also been shown to possess antimicrobial, antifungal, and antiviral properties, further expanding its potential applications in the field of medicine.
Propiedades
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-15-8-10-18(26-2)14(11-15)12-21-22-20(24)17-9-7-13-5-3-4-6-16(13)19(17)23/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVWUSNBIAEBJ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5862211.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
